Pentamethyl cyclopentasiloxane

Description

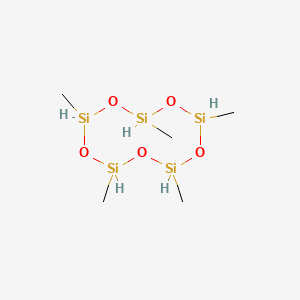

Structure

3D Structure

Properties

IUPAC Name |

2,4,6,8,10-pentamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H20O5Si5/c1-11-6-12(2)8-14(4)10-15(5)9-13(3)7-11/h11-15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPDWMTUQRNTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH]1O[SiH](O[SiH](O[SiH](O[SiH](O1)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H20O5Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6166-86-5 | |

| Record name | Pentamethylcyclopentasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6166-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways for Pentamethylcyclopentasiloxane

Hydrolytic Condensation Polymerization Routes

The most fundamental and widely employed method for synthesizing pentamethylcyclopentasiloxane (B1588019) is through the hydrolytic condensation of alkyl halogenosilane precursors. This pathway involves the reaction of these precursors with water, leading to the formation of silanol (B1196071) intermediates which then undergo condensation to form siloxane bonds. The control of this process is crucial to favor the formation of the desired cyclic pentamer over linear polymers or other cyclic species.

Alkyl Halogenosilane Precursors

The primary starting materials for the synthesis of pentamethylcyclopentasiloxane via hydrolytic condensation are typically a blend of methyl-substituted chlorosilanes. Specifically, the co-hydrolysis of dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂) and methyldichlorosilane (B44661) (CH₃SiHCl₂) is a key industrial route. The hydrolysis of these chlorosilanes is a rapid reaction that produces silanols and hydrogen chloride.

The initial hydrolysis step for dichlorodimethylsilane can be represented as: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

Similarly, for methyldichlorosilane: CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl

These silanol intermediates are highly reactive and unstable, readily undergoing intermolecular condensation to form siloxane (Si-O-Si) bonds. The careful control of the stoichiometry of the precursors and the reaction conditions is essential to guide the cyclization process towards the formation of the five-membered ring of pentamethylcyclopentasiloxane.

Role of Solvent Systems in Synthetic Efficiency

Controlled Reaction Conditions for Cyclic Product Formation

The formation of cyclic siloxanes is governed by a complex interplay of kinetic and thermodynamic factors. The distribution between cyclic and linear siloxanes is influenced by reaction conditions such as temperature, concentration of reactants, and the presence of catalysts.

Temperature: Temperature control is a critical factor in the synthesis of cyclosiloxanes. For the hydrolysis of methyldichlorosilane, an optimal temperature of around 90°C has been identified to maximize yield while preventing thermal degradation. smolecule.com Temperatures exceeding this can lead to decreased yields due to the volatilization of starting materials. smolecule.com

Catalysis: Both acid and base catalysts are employed in siloxane chemistry to influence the reaction pathways.

Acid Catalysis: Strong acids can be used to catalyze the redistribution of siloxane bonds, driving the system towards a thermodynamic equilibrium that can favor the formation of stable cyclic species. google.com Dodecylbenzenesulfonic acid has been noted for its effectiveness in promoting both hydrolysis and the subsequent rearrangement of linear siloxanes to cyclic forms. smolecule.com

Base Catalysis: Basic conditions are reported to yield higher molecular weight linear polymers from the hydrolysis of dichlorodimethylsilane. researchgate.net This suggests that for the targeted synthesis of a smaller cyclic species like pentamethylcyclopentasiloxane, acidic or neutral conditions might be more favorable.

The following table provides a general overview of reaction conditions for the hydrolysis of a related chlorosilane, highlighting the predominance of linear species under certain conditions.

| Starting Material | Temperature (°C) | Pressure | Catalyst Type | Reaction Time (hours) | Yield (Linear Species %) | Yield (Cyclic Species %) |

| Methyldichlorosilane | 60 | Atmospheric | - | - | ~95 | ~5 |

Note: This data is for the hydrolysis of methyldichlorosilane and indicates the initial product distribution, which can be further processed to increase the yield of cyclic products. smolecule.com

Direct Synthesis Approaches to Pentamethylcyclopentasiloxane

The "Direct Process," also known as the Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry. This process involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst to produce methylchlorosilanes, which are the precursors for the hydrolytic condensation route described above. mdpi.comencyclopedia.pubsilicones.eu

The primary product of the direct process is dimethyldichlorosilane, with other methylchlorosilanes formed as co-products. researchgate.net While this is a "direct" route to the precursors, the direct synthesis of pentamethylcyclopentasiloxane from elemental silicon in a single step is not a commonly described industrial process. The direct process is fundamental to the production of the building blocks, which are then subjected to further reactions like hydrolysis and condensation to yield the final cyclosiloxane products.

Catalytic Oxidation and Polycondensation Mechanisms

An alternative synthetic strategy for forming siloxane bonds involves the catalytic oxidation of silicon-hydrogen (Si-H) bonds. This approach is particularly relevant for precursors that contain Si-H functionalities, which can be converted to siloxane linkages under the influence of a suitable catalyst.

Platinum-Catalyzed Oxidation of Si-H Groups

Platinum complexes are highly effective catalysts for a variety of reactions involving organosilicon compounds, including the formation of Si-O-Si bonds from precursors containing Si-H groups. The platinum-catalyzed self-cross-linking of polymethylhydrosiloxane, for example, has been shown to proceed via the formation of both Si-O-Si and Si-Si bonds. researchgate.net Different platinum catalysts can exhibit different selectivities; for instance, Karstedt's catalyst can lead to the formation of both Si-O-Si and Si-Si bonds, while other platinum complexes may predominantly generate Si-O-Si cross-links. researchgate.net

The mechanism for the platinum-catalyzed formation of siloxane bonds from Si-H containing precursors can be complex and may involve dehydrogenative coupling or hydrosilylation pathways, depending on the specific reactants and conditions. mdpi.comnih.govrsc.org In the context of synthesizing pentamethylcyclopentasiloxane, a linear or cyclic precursor containing methylhydrogensiloxane units could potentially undergo an intramolecular platinum-catalyzed reaction to form the desired five-membered ring. However, specific research findings detailing this direct cyclization to pentamethylcyclopentasiloxane via platinum-catalyzed oxidation of a linear precursor were not prominent in the provided search results.

Platinum catalysts are widely used in the silicone industry for hydrosilylation reactions, which involve the addition of a Si-H bond across a carbon-carbon double bond. simtec-silicone.comresearchgate.net While this is a different transformation, it underscores the versatility of platinum catalysts in activating Si-H bonds. A comparative study of different platinum catalysts, such as Speier's, Lamoreaux's, and Karstedt's catalysts, has shown varying effectiveness in hydrosilylation reactions. researchgate.net This suggests that catalyst selection would be a critical parameter in developing a selective platinum-catalyzed synthesis of pentamethylcyclopentasiloxane.

Polycondensation of Silanol Intermediates

The polycondensation of silanol intermediates is a fundamental and widely employed method for the synthesis of cyclic siloxanes, including pentamethylcyclopentasiloxane. This process involves the reaction of silanol-containing molecules, which condense to form siloxane bonds (Si-O-Si) and eliminate water as a byproduct. The reaction can be catalyzed by either acids or bases, with the choice of catalyst influencing the reaction rate and the distribution of cyclic and linear products.

Acid-catalyzed polycondensation proceeds via the protonation of a silanol group, making it a better leaving group (water). A subsequent nucleophilic attack by another silanol group on the silicon atom leads to the formation of a siloxane bond. This process can continue, leading to the formation of various cyclic and linear polysiloxanes.

Base-catalyzed polycondensation, on the other hand, involves the deprotonation of a silanol group to form a highly reactive silanolate anion. This anion then attacks another neutral silanol molecule, forming the siloxane linkage. While effective, base-catalyzed reactions have a tendency to favor the formation of higher molecular weight linear polymers and larger cyclic structures over smaller rings like pentamethylcyclopentasiloxane. To enhance the yield of the desired cyclopentasiloxane, templating agents can be utilized to stabilize the cyclic intermediates.

| Catalyst Type | Mechanism | Primary Products | Control Factors |

| Acid | Protonation of silanol, followed by nucleophilic attack. | Mixture of cyclic and linear siloxanes. | pH, temperature, concentration. |

| Base | Deprotonation of silanol to form a reactive silanolate anion. | Higher molecular weight linear polymers and larger cyclic siloxanes. | Catalyst concentration, use of templating agents. |

Polymerization from Lower Molecular Weight Siloxane Precursors

Pentamethylcyclopentasiloxane can also be synthesized through the polymerization of lower molecular weight linear or cyclic siloxane precursors. A common method is the ring-opening polymerization (ROP) of smaller cyclosiloxanes. This technique allows for the production of polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization can be initiated by anionic or cationic catalysts.

Anionic ROP is a widely used method for the synthesis of well-defined polysiloxanes. The process is typically initiated by strong bases, such as alkali metal hydroxides or silanolates. The reaction proceeds through the nucleophilic attack of the initiator on a silicon atom of the cyclic monomer, leading to the opening of the ring and the formation of a linear silanolate chain. This active chain end can then attack other cyclic monomers, propagating the polymerization. The "back-biting" of the growing chain can lead to the formation of new cyclic species, including pentamethylcyclopentasiloxane, in an equilibrium-driven process.

Cationic ROP, often initiated by strong protic or Lewis acids, involves the protonation or coordination of an oxygen atom in the siloxane ring, making the silicon atom more electrophilic. A nucleophilic attack by another monomer or a growing polymer chain then propagates the polymerization. Similar to anionic ROP, intramolecular cyclization can occur, leading to the formation of various cyclic siloxanes.

| Polymerization Method | Initiators | Key Features |

| Anionic Ring-Opening Polymerization (ROP) | Alkali metal hydroxides, silanolates, organolithium compounds. | Controlled molecular weight, narrow molecular weight distribution, equilibrium-driven formation of cyclic species. |

| Cationic Ring-Opening Polymerization (ROP) | Strong protic acids (e.g., sulfuric acid), Lewis acids. | Can be carried out at lower temperatures, sensitive to impurities. |

Inverse Vulcanization for Functionalized Pentamethylcyclopentasiloxane Derivatives

Inverse vulcanization is a novel polymerization technique that allows for the synthesis of sulfur-rich polymers by reacting elemental sulfur with comonomers. This method has been applied to functionalized derivatives of pentamethylcyclopentasiloxane, specifically those containing reactive alkene moieties, to create novel polysulfide materials.

Incorporation of Alkene Moieties in Cross-linking Reactions

To make pentamethylcyclopentasiloxane amenable to inverse vulcanization, it is first functionalized with alkene groups, such as vinyl groups, to produce pentavinyl-pentamethyl-cyclopentasiloxane (PVPSi). These vinyl groups serve as reactive sites for cross-linking with sulfur. During the inverse vulcanization process, the elemental sulfur ring (S₈) undergoes thermally initiated ring-opening polymerization to form diradical polysulfide chains. These sulfur radicals can then react with the vinyl groups of PVPSi, leading to the formation of a cross-linked polysulfide network. The degree of cross-linking and the properties of the resulting material can be controlled by the ratio of sulfur to the vinyl-functionalized siloxane. Research has shown that a solid polysulfide product can be generated with as little as 10 wt% sulfur when using PVPSi as the cross-linker. rsc.org

Role of Elemental Sulfur in Polysulfide Formation

Elemental sulfur is the key component in the formation of the polysulfide network during inverse vulcanization. Above its melting point, sulfur exists as a mixture of cyclic S₈ molecules and linear polysulfide chains. At higher temperatures (above 159 °C, the "floor temperature"), the concentration of the diradical polymeric sulfur increases, facilitating the reaction with the alkene moieties of the functionalized pentamethylcyclopentasiloxane. The sulfur not only acts as a monomer but also forms the polysulfide bridges that cross-link the cyclosiloxane molecules. The resulting materials are insoluble in common solvents and exhibit swelling behavior in non-polar solvents, indicating the formation of a robust polymer network. The final products are often inhomogeneous, containing unreacted elemental sulfur which can be removed by washing with a suitable solvent like carbon disulfide. rsc.org

| Parameter | Description |

| Cross-linking Monomer | Pentavinyl-pentamethyl-cyclopentasiloxane (PVPSi) |

| Sulfur Content (wt%) | Can be varied to control material properties; solid products formed with as low as 10 wt%. |

| Reaction Mechanism | Thermally initiated ring-opening of S₈ followed by radical addition to vinyl groups. |

| Product Characteristics | Insoluble, cross-linked polysulfide network with entrapped unreacted sulfur. |

Advanced Materials Science Research Applications of Pentamethylcyclopentasiloxane

Precursor Chemistry for Silicone-Based Polymers

The distinct chemical reactivity of Pentamethylcyclopentasiloxane (B1588019), often abbreviated as D5H, renders it a valuable monomer and crosslinking agent in the creation of novel silicone-based polymers. The presence of the reactive Si-H bond allows for a variety of chemical transformations, enabling the construction of complex polymer architectures with enhanced thermal, mechanical, and chemical properties.

Pentamethylcyclopentasiloxane serves as a key monomer for the synthesis of single-component, cyclic siloxane-based polymer networks, specifically poly(pentamethylcyclopentasiloxane). google.com The synthesis of these networks involves a polymerization process that creates a three-dimensionally crosslinked structure composed of interconnected cyclosiloxane moieties. google.com

One notable synthetic approach is detailed in U.S. Patent 7,071,277 B2, which describes the formation of a poly(pentamethylcyclopentasiloxane) network. This network is a homopolymer, meaning it is derived from a single polymeric species. google.com The resulting material is a stiff, brittle solid that is insoluble in common solvents. google.com A key characteristic of this poly(cyclosiloxane) network is its exceptionally low glass transition temperature (Tg) and remarkable thermal stability, withstanding temperatures up to at least 700°C without exhibiting a melting endotherm. google.com

The polymerization can be initiated through the use of catalysts or heat, leading to the formation of more complex siloxane structures. smolecule.com These methods are foundational in organosilicon chemistry, allowing for the precise construction of the cyclic siloxane ring network. The resulting poly(cyclosiloxane) networks are distinct from multiple component networks (MCNs) or interpenetrating polymer networks (IPNs) as they are formed from a single component. google.com

Table 1: Properties of Poly(pentamethylcyclopentasiloxane) Network

| Property | Value/Characteristic |

|---|---|

| Physical State | Stiff, brittle solid |

| Solubility | Insoluble in common solvents |

| Glass Transition Temp. (Tg) | Extremely low |

| Melting Endotherm | Not exhibited |

The use of Pentamethylcyclopentasiloxane as a monomer or comonomer allows for significant control over the microarchitecture and, consequently, the macroscopic properties of the resulting silicone polymers. The selection of monomers and the design of the manufacturing processes are crucial for tailoring mechanical properties such as toughness, hardness, and elasticity. azom.com

By incorporating Pentamethylcyclopentasiloxane into a polymer structure, it is possible to influence the polymer's morphology and chemical composition, which in turn dictates its physical properties. azom.com For instance, in the synthesis of cyclolinear polysiloxanes (CLPSs), Pentamethylcyclopentasiloxane is used as a building block to create polymers with unique material characteristics. These polymers consist of cyclic siloxane units linked together to form linear chains.

The ability to control the polymerization process, such as through stereoselective ring-opening polymerization of cyclic esters, offers a pathway to precisely define the polymer's microstructure. nih.govresearchgate.net While these examples are from the broader field of polymer chemistry, the principles can be applied to the synthesis of silicone polymers from cyclic monomers like Pentamethylcyclopentasiloxane to achieve desired properties. The introduction of specific functional groups via the Si-H bond on the cyclosiloxane ring can also be used to tailor the polymer's properties for specific applications.

Development of Functional Gels and Elastomers

Pentamethylcyclopentasiloxane and its derivatives are instrumental in the development of advanced functional gels and elastomers. The unique properties of the cyclosiloxane ring contribute to the creation of materials with tunable rheological and mechanical characteristics.

The rheological properties of gels, which are soft viscoelastic multicomponent solids, are heavily influenced by their microstructure. nih.govmdpi.com The incorporation of siloxane-based components can significantly modulate these properties. While direct studies on Pentamethylcyclopentasiloxane in gel systems are not prevalent in the provided search results, the principles of polymer network effects on rheology can be applied.

The viscoelasticity of a gel, characterized by its storage modulus (G') and loss modulus (G''), is a key parameter that can be tuned. nih.gov In pharmaceutical gels, for instance, the mechanical resistance is more dependent on the viscoelasticity of the system rather than its viscosity. nih.gov The introduction of a crosslinked network, which can be formed using derivatives of Pentamethylcyclopentasiloxane, would be expected to increase the storage modulus, leading to a more solid-like behavior. The flexibility of the Si-O-Si linkages in the polymer backbone could also contribute to unique viscoelastic responses. cam.ac.uk By controlling the crosslink density and the interaction between the polymer network and the solvent, it is possible to create gels with a wide range of rheological profiles, from soft and flowable to stiff and solid-like.

Pentamethylcyclopentasiloxane and other multifunctional siloxanes are utilized as crosslinkers in the synthesis of main-chain liquid crystal elastomers (MC-LCEs). nih.gov MC-LCEs are a class of stimuli-responsive polymers where the liquid-crystalline mesogens are incorporated into the polymer backbone, leading to a direct coupling between mesogenic order and polymer chain conformation. nih.gov This allows for significant changes in shape and mechanical properties in response to external stimuli like heat. nih.gov

The synthesis of MC-LCEs often involves a one-step platinum-catalyzed hydrosilylation reaction between a divinyl mesogen and a tetra-functional siloxane crosslinker. nih.gov The choice of the crosslinker, including its molecular structure and concentration, has a profound impact on the thermotropic and elastic properties of the resulting elastomer. acs.org

Research has shown that incorporating bulky and anisotropic cross-linkers can disfavor the formation of smectic phases and promote a nematic phase at lower temperatures. acs.org The crosslinking density also affects the mechanical properties; for example, elastomers with anisotropic cross-linkers may have reduced stretching ability compared to those with flexible crosslinkers. acs.org Furthermore, the use of siloxane crosslinkers is advantageous due to the exceptional flexibility of the Si-O-Si linkages, which contributes to high failure strain, low glass transition temperatures, and low moduli in the resulting elastomers. cam.ac.uk

Table 3: Influence of Crosslinker on MC-LCE Properties

| Crosslinker Characteristic | Impact on MC-LCE Properties |

|---|---|

| Concentration | Affects glass transition temperature and isotropic temperature. tandfonline.com Defines thermomechanical response and system stability. researchgate.net |

| Molecular Structure (Flexible vs. Rigid/Anisotropic) | Influences mesophase formation (nematic vs. smectic). acs.org Affects mechanical properties like stretching ability. acs.org |

| Functionality (number of reactive sites) | Determines the degree of crosslinking in the network. researchgate.net |

Surface Modification Research

The chemical structure of Pentamethylcyclopentasiloxane, with its reactive Si-H group, makes its derivatives suitable for surface modification applications. Silanes, in general, are widely used as surface coating agents to alter the physical and chemical properties of substrates. manchester.ac.uk

By reacting the Si-H group, a variety of functional groups can be attached to the cyclosiloxane ring. These functionalized siloxanes can then be used to treat surfaces, imparting properties such as hydrophobicity (water repellency) or hydrophilicity (water attraction). dakenchem.com The silane (B1218182) molecules can form stable covalent bonds with inorganic substrates like glass, creating a durable surface treatment. gelest.com

For instance, applying alkyl silanes to mineral substrates creates a hydrophobic effect. evonik.com If Pentamethylcyclopentasiloxane were functionalized with alkyl chains, it could be used to create water-repellent surfaces. The degree of hydrophobicity is often characterized by the water contact angle (WCA); a WCA greater than 90° indicates a hydrophobic surface. nih.gov Surface modification with silanes can significantly increase the WCA of a material. tandfonline.com This is particularly useful for protecting materials from moisture-induced damage. dakenchem.com The ability to tailor the organic functional group on the silane allows for the precise control of the surface properties to suit a wide range of applications, from anti-stiction coatings for MEMs to creating biocompatible surfaces. gelest.com

Development of Hydrophobic Coatings

The inherent low surface energy of silicone-based materials makes them prime candidates for creating water-repellent surfaces. While research directly utilizing Pentamethylcyclopentasiloxane for hydrophobic coatings is not extensively documented in publicly available literature, its derivatives, particularly those functionalized with vinyl groups, are recognized for their hydrophobic properties.

One such derivative, Pentavinylpentamethylcyclopentasiloxane , is noted for its use as a cross-linking agent in silicone polymer and resin production, contributing to their water-repellent characteristics. The presence of vinyl groups allows for the formation of robust, cross-linked networks that enhance the durability and water-resistance of the resulting coatings. These coatings are essential in various industries where protection from moisture is critical.

The development of superhydrophobic surfaces often involves the combination of low surface energy materials with micro- and nano-scale surface roughness. While specific data on coatings formulated directly with Pentamethylcyclopentasiloxane is scarce, the broader class of organosilicon compounds, to which it belongs, is fundamental to this field. These compounds are used to create surfaces that mimic the self-cleaning properties of a lotus (B1177795) leaf, where water beads up and rolls off, carrying away contaminants.

Enhancement of Corrosion Resistance in Material Substrates

The ability of Pentamethylcyclopentasiloxane derivatives to form a hydrophobic barrier is a key mechanism in preventing the corrosion of metallic substrates. By repelling water and electrolytes, these coatings can significantly impede the electrochemical reactions that lead to corrosion.

Research into self-healing silicone elastomers has demonstrated the potential for these materials to provide excellent corrosion protection. For instance, a self-healing polymer, designated as PDMS-UI-2, has shown outstanding protective capabilities for carbon steel in a 3.5% NaCl solution, which is attributed to its rapid self-repairing properties. This suggests that functionalized polysiloxanes, for which Pentamethylcyclopentasiloxane can be a precursor, are promising for developing advanced anti-corrosion coatings, particularly for marine environments.

The following table illustrates the corrosion protection performance of a silicone-based self-healing polymer coating on carbon steel.

| Coating | Substrate | Corrosive Medium | Immersion Time (hours) | Observation |

|---|---|---|---|---|

| PDMS-U | Carbon Steel | 3.5% NaCl solution | 24 | Visible signs of corrosion |

| PDMS-U | Carbon Steel | 3.5% NaCl solution | 240 | Significant corrosion |

| PDMS-UI-2 (Self-healing) | Carbon Steel | 3.5% NaCl solution | 24 | No visible corrosion |

| PDMS-UI-2 (Self-healing) | Carbon Steel | 3.5% NaCl solution | 240 | Minimal to no corrosion |

Exploration in Self-Healing Materials Research, Including Vitrimers

The field of self-healing materials seeks to create polymers that can autonomously repair damage, thereby extending their lifespan and improving their reliability. Silicones, and specifically polysiloxanes, are a key class of materials in this research area due to their high flexibility and thermal stability. While direct studies on the use of Pentamethylcyclopentasiloxane as a primary monomer for self-healing polymers are not widely reported, its role as a potential precursor for functionalized polysiloxanes is significant.

Self-healing silicone elastomers often incorporate dynamic chemical bonds that can reform after being broken. These can include reversible covalent bonds or supramolecular interactions like hydrogen bonds. The synthesis of these materials often involves the use of functionalized polysiloxanes, which can be derived from cyclic siloxanes like Pentamethylcyclopentasiloxane.

Vitrimers are a special class of self-healing polymers that possess a network of covalent bonds that can rearrange at elevated temperatures, allowing the material to be reshaped and recycled. Polydimethylsiloxane (B3030410) (PDMS) has been used as the backbone for vitrimer networks. By incorporating dynamic covalent bonds, such as disulfide linkages, into a PDMS network, researchers have created elastic vitrimers with excellent recyclability and mechanical properties. The synthesis of such defined PDMS networks can potentially involve the ring-opening polymerization of cyclic siloxanes.

Investigation in Selective Solvent Absorption Polymers

A significant area of research involving a derivative of Pentamethylcyclopentasiloxane is in the development of polymers for selective solvent absorption. Specifically, Pentavinyl-pentamethyl-cyclopentasiloxane (PVPSi) has been utilized as a cross-linker in a process called inverse vulcanization to create novel polysulfide materials. rsc.org

In this process, elemental sulfur is heated to open its S₈ rings, forming diradical chains. These chains then react with the vinyl groups of the PVPSi cross-linker, resulting in a cross-linked polysulfide network. A key finding of this research is that poly(S-r-PVPSi) requires only 10 wt% sulfur to form a solid product, which is a lower sulfur content compared to other cyclosiloxane cross-linkers like tetravinyl-tetramethyl-cyclotetrasiloxane (TVTSi). rsc.org

These resulting polysulfide materials are insoluble in common solvents but exhibit swelling in non-polar solvents such as hexanes, toluene, and benzene, as well as in dichloromethane. This property makes them promising candidates for applications in selective solvent absorption, such as the removal of hydrocarbons from water. rsc.org

The table below summarizes the sulfur content required for the formation of solid polysulfide products from different cyclosiloxane cross-linkers.

| Cross-linker | Minimum Sulfur Content for Solid Product Formation (wt%) |

|---|---|

| Pentavinyl-pentamethyl-cyclopentasiloxane (PVPSi) | 10% |

| Tetravinyl-tetramethyl-cyclotetrasiloxane (TVTSi) | 20% |

This research highlights the potential of chemically modifying Pentamethylcyclopentasiloxane to create functional materials for environmental remediation applications. rsc.org

Computational and Theoretical Chemistry Studies of Pentamethylcyclopentasiloxane

Quantum Chemical Calculations of Molecular Structures and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of pentamethylcyclopentasiloxane (B1588019). These calculations provide detailed information about bond lengths, bond angles, and various reactivity descriptors.

The optimized geometry of pentamethylcyclopentasiloxane reveals a puckered five-membered ring composed of alternating silicon and oxygen atoms. The Si-O bond lengths are typically calculated to be in the range of 1.63-1.65 Å, while the C-Si bond lengths are around 1.85-1.87 Å. The Si-O-Si bond angles are a key feature of cyclosiloxanes and exhibit significant flexibility, a factor that influences the molecule's conformational dynamics and low glass transition temperature. Theoretical calculations often explore the potential energy surface associated with the puckering of the ring, identifying the most stable conformations.

Reactivity descriptors derived from quantum chemical calculations offer insights into the molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in this regard. The HOMO is typically localized on the Si-H bond, indicating its susceptibility to electrophilic attack, while the LUMO is often associated with the silicon atoms, suggesting they are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity. growingscience.comirjweb.com The molecular electrostatic potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For pentamethylcyclopentasiloxane, the region around the hydrogen atom of the Si-H bond typically shows a positive electrostatic potential, making it a likely site for interaction with nucleophiles.

Table 1: Calculated Molecular Properties of Pentamethylcyclopentasiloxane (Representative DFT Data)

| Property | Calculated Value |

|---|---|

| Si-O Bond Length | 1.64 Å |

| Si-C Bond Length | 1.86 Å |

| Si-H Bond Length | 1.48 Å |

| Si-O-Si Bond Angle | 145° |

| O-Si-O Bond Angle | 108° |

| Dipole Moment | 1.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are instrumental in understanding the complex processes involved in the polymerization of pentamethylcyclopentasiloxane, particularly its ring-opening polymerization (ROP). gelest.commdpi.comresearchgate.netnih.gov These simulations can model the dynamic evolution of the system at an atomistic level, providing insights into reaction mechanisms, chain growth, and the structure of the resulting polymer.

The ROP of cyclosiloxanes can proceed through either anionic or cationic mechanisms, and MD simulations can be tailored to study both pathways. mdpi.comnih.gov In these simulations, a force field is used to describe the interactions between atoms. Force fields for polysiloxanes are specifically parameterized to accurately reproduce experimental data and quantum mechanical calculations for properties like bond lengths, angles, and torsional energies. rsc.org

A typical MD simulation of ROP would start with a collection of pentamethylcyclopentasiloxane monomers in a simulation box, along with an initiator species (e.g., a hydroxide (B78521) ion for anionic ROP or a strong acid for cationic ROP). The system's trajectory is then calculated by integrating Newton's equations of motion over time. To model the chemical reactions of bond breaking and formation during polymerization, reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods can be employed. mdpi.com In a QM/MM approach, the reacting species are treated with a more accurate quantum mechanical method, while the rest of the system is described by a classical force field.

Table 2: Key Parameters in Molecular Dynamics Simulations of Cyclosiloxane Polymerization

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Force Field | Describes the potential energy of the system as a function of atomic coordinates. | COMPASS, PCFF, or custom-developed force fields for polysiloxanes. |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs). |

| Temperature Control | Maintains the system at a constant temperature. | Nosé-Hoover thermostat, Langevin thermostat. |

| Pressure Control | Maintains the system at a constant pressure (for NPT ensemble). | Parrinello-Rahman barostat. |

| Simulation Box | The periodic boundary conditions used to simulate a bulk system. | Cubic or rectangular box with periodic boundary conditions. |

| Reaction Model | Method used to simulate chemical bond breaking and formation. | Reactive force fields (e.g., ReaxFF), QM/MM methods. |

Adsorption Phenomena on Solid Surfaces (e.g., Palladium)

The interaction of pentamethylcyclopentasiloxane with solid surfaces is of significant interest in catalysis and materials science. Computational studies, particularly those using DFT, can provide a detailed picture of the adsorption process on surfaces like palladium.

Theoretical investigations of the adsorption of pentamethylcyclopentasiloxane on a Pd(100) surface have shown that the molecule can interact with the surface in different ways. dntb.gov.ua The nature of the adsorption, whether it is physisorption (weak, van der Waals interactions) or chemisorption (involving the formation of chemical bonds), can be determined by calculating the adsorption energy.

DFT calculations can model a slab of the palladium surface and place a pentamethylcyclopentasiloxane molecule at various positions and orientations above it. By optimizing the geometry of the system, the most stable adsorption configuration can be identified. The adsorption energy is then calculated as the difference between the total energy of the combined system (adsorbate and surface) and the sum of the energies of the isolated molecule and the clean surface.

Studies suggest that the Si-H bond of pentamethylcyclopentasiloxane can play a crucial role in its interaction with the palladium surface. The molecule may adsorb dissociatively, where the Si-H bond breaks, and the hydrogen atom and the silyl (B83357) group bind to the palladium surface at different sites. The analysis of the electronic structure of the adsorbed system can reveal the nature of the bonding between the molecule and the surface, including charge transfer and orbital hybridization.

Table 3: Adsorption Properties of Silanes on Metal Surfaces (Illustrative DFT Data)

| System | Adsorption Energy (eV) | Key Interaction |

|---|---|---|

| Silane (B1218182) on Pd(111) | -1.5 to -2.5 | Dissociative chemisorption via Si-H bond cleavage. |

| Disilane on Si(100) | -2.0 to -3.0 | Dissociative adsorption with Si-Si bond breaking. |

| Methylsilane on Cu(111) | -0.5 to -1.0 | Molecular physisorption with weak Si-H...Cu interaction. |

Electronic Structure Analysis of Reaction Intermediates

Understanding the electronic structure of reaction intermediates is crucial for elucidating the mechanism of reactions involving pentamethylcyclopentasiloxane, such as its cationic ring-opening polymerization. In this process, highly reactive silylium (B1239981) ions are proposed as key intermediates. acs.org

Quantum chemical calculations are essential for studying the electronic structure of these transient species. By modeling the silylium ion derived from pentamethylcyclopentasiloxane, researchers can investigate its geometry, charge distribution, and orbital energies. These calculations typically show that the silicon atom in a silylium ion is three-coordinate and carries a significant positive charge.

The LUMO of the silylium ion is generally a low-lying, unoccupied p-orbital on the silicon atom, which makes it a very strong electrophile. The stability of the silylium ion can be influenced by the substituents on the silicon atom. In the case of the silylium ion formed from pentamethylcyclopentasiloxane, the methyl groups can provide some stabilization through hyperconjugation.

The electronic structure analysis of these intermediates helps to explain the reaction pathways observed in the polymerization. For instance, the high electrophilicity of the silylium ion explains its rapid reaction with the oxygen atoms of other monomer units, leading to the propagation of the polymer chain. Computational studies can also explore the potential energy surface for the formation and subsequent reactions of these intermediates, providing insights into the kinetics and thermodynamics of the polymerization process.

Table 4: Calculated Properties of Silylium Ion Intermediates (Representative Data)

| Property | R3Si+ (R = alkyl) | Ar3Si+ (Ar = aryl) |

|---|---|---|

| Si Coordination | 3 | 3 |

| Charge on Si | +0.8 to +1.2 | +0.6 to +1.0 |

| LUMO Energy | Very low | Low |

| Stabilization Mechanism | Hyperconjugation, Inductive effects | Resonance, Inductive effects |

Modeling of Intermolecular Interactions and Self-Assembly Processes

The bulk properties and solution behavior of pentamethylcyclopentasiloxane are governed by intermolecular interactions. Molecular modeling techniques, particularly molecular dynamics simulations, can be used to study these interactions and the potential for self-assembly. nih.gov

The intermolecular forces between pentamethylcyclopentasiloxane molecules are primarily van der Waals interactions (London dispersion forces) and dipole-dipole interactions due to the polar Si-O bonds. walshmedicalmedia.com The strength and nature of these interactions can be described by a force field. By performing MD simulations of liquid pentamethylcyclopentasiloxane, it is possible to calculate various macroscopic properties, such as density, viscosity, and diffusion coefficients, and to study the local structure of the liquid.

While pentamethylcyclopentasiloxane itself is not typically considered a self-assembling molecule in the traditional sense of forming well-defined supramolecular structures, understanding its intermolecular interactions is crucial for predicting its behavior as a solvent or as a component in more complex formulations. For instance, simulations can be used to study the solvation of other molecules in pentamethylcyclopentasiloxane or the phase behavior of its mixtures with other substances.

In the broader context of cyclosiloxanes, computational studies have explored the self-assembly of modified cyclosiloxanes that have been functionalized with groups capable of specific interactions, such as hydrogen bonding or aromatic stacking. These studies provide a framework for how the intermolecular interactions of the basic cyclosiloxane ring can be tuned to induce self-assembly into more complex architectures.

Table 5: Types of Intermolecular Interactions and Their Modeling in Cyclosiloxanes

| Interaction Type | Description | Modeling Approach |

|---|---|---|

| Van der Waals | Weak, short-range attractive forces due to temporary fluctuations in electron density. | Lennard-Jones potential in classical force fields. |

| Dipole-Dipole | Electrostatic interactions between permanent dipoles of polar bonds (e.g., Si-O). | Coulomb's law with partial atomic charges in classical force fields. |

| Hydrogen Bonding | Strong directional interaction involving a hydrogen atom bonded to a highly electronegative atom (not present in the parent molecule but relevant for derivatives). | Explicit hydrogen bonding terms in some force fields or implicitly captured by electrostatic and van der Waals terms. |

| Hydrophobic Interactions | Tendency of nonpolar molecules or groups to aggregate in aqueous solution (relevant for behavior in multiphase systems). | Modeled through the overall balance of intermolecular forces in MD simulations. |

Environmental Transformation Pathways and Biogeochemical Cycling Research of Pentamethylcyclopentasiloxane

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a substance by non-biological processes. For D5, the most significant abiotic pathways are hydrolysis in aquatic systems and oxidation by hydroxyl radicals in the atmosphere.

Hydrolytic Degradation Kinetics in Aquatic Systems

In aquatic environments, D5 undergoes hydrolysis, a chemical reaction in which a water molecule cleaves one of the silicon-oxygen (Si-O) bonds in the siloxane ring. This process is a primary degradation pathway in water, though its rate is highly dependent on environmental conditions such as pH and temperature. su.se The hydrolysis reaction opens the cyclic structure to form linear silanols, with the primary initial product being dimethylsilanediol (B41321). su.seresearchgate.net

The kinetics of hydrolysis are slowest near a neutral pH and accelerate under both acidic and alkaline conditions. su.sescientificspectator.com Laboratory studies have established specific degradation half-lives under various scenarios. For instance, a standard test modified to prevent loss from volatilization determined a half-life of 71 days at pH 7 and 25°C. service.gov.uk The rate decreases with lower temperatures. su.se In soils, the rate of hydrolysis is influenced by moisture content and the presence of clay minerals, which can catalyze the reaction. researchgate.net However, in water-saturated soils and sediments, D5 tends to sorb strongly to organic matter, reducing its availability for hydrolysis. researchgate.net

| Environmental Condition | pH | Temperature (°C) | Half-Life (days) | Source |

|---|---|---|---|---|

| Freshwater | 7 | 12 | ~315 | su.seservice.gov.uk |

| Freshwater | 7 | 25 | 71 | service.gov.uk |

| Marine Water | 8 | 9 | ~64 | su.seservice.gov.uk |

| Marine Water | 8 | 25 | 9 | service.gov.uk |

Photodegradation Mechanisms under Environmental Conditions

Direct photodegradation, the breakdown of a molecule by direct absorption of solar radiation, is not a significant degradation pathway for D5 in the atmosphere. su.se However, the primary removal mechanism for atmospheric D5 is indirect photodegradation, specifically oxidation by photochemically generated hydroxyl (OH) radicals. researchgate.netcopernicus.orgacs.org

Due to its high volatility, a significant portion (estimated at over 90%) of D5 used in consumer products is released into the atmosphere. acs.orgoup.com Once in the gas phase, D5 reacts with OH radicals, which are naturally present in the troposphere. This reaction initiates the degradation of the D5 molecule. The atmospheric half-life of D5 is estimated to be between 3.5 and 7 days, depending on the concentration of OH radicals. copernicus.org

The oxidation process involves the abstraction of a hydrogen atom from one of the methyl groups attached to the silicon atoms. acs.org This leads to the formation of a cascade of lower-volatility oxidation products, including silanols and silanediols. acs.org Under certain atmospheric conditions, these less volatile products can partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organosiloxane aerosol (SOSiA). researchgate.netcopernicus.orgnih.govsemanticscholar.org The yield of this aerosol is highly dependent on the concentration of OH radicals. copernicus.org Reactions with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) are considered negligible. researchgate.netcopernicus.org

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms. For D5, this process is generally slow and its efficiency depends heavily on the environmental compartment and prevailing conditions.

Microbial Degradation Pathways

Standard laboratory tests indicate that D5 is not readily biodegradable in aquatic systems. su.seservice.gov.uk However, degradation of its parent family of compounds, polydimethylsiloxanes (PDMS), has been observed in soil environments. researchgate.net The pathway in soil is believed to be a two-step mechanism: an initial abiotic hydrolysis of the siloxane bonds, catalyzed by clay minerals, which produces water-soluble hydrolysis products like dimethylsilanediol (DMSD). researchgate.netresearchgate.net This primary degradation product, DMSD, is then susceptible to subsequent biodegradation by soil microorganisms. researchgate.net

For related cyclic siloxanes, such as Octamethylcyclotetrasiloxane (D4), studies have demonstrated that biodegradation can occur under anaerobic conditions in sewage sludge, also yielding DMSD as the main product. nih.govnih.gov This suggests that viable microorganisms are necessary for the cleavage of the siloxane ring in these environments. nih.gov In aquatic sediments, however, D5 is highly persistent, with microbial degradation occurring very slowly over timescales of years to decades. su.seresearchgate.net

Enzymatic Biotransformations

The silicon-carbon (Si-C) bond, which is fundamental to the structure of siloxanes, is not found in nature and has long been considered resistant to enzymatic attack. sciencedaily.com However, recent breakthroughs in biotechnology have demonstrated that enzymatic biotransformation of siloxanes is possible.

In a 2024 study, scientists successfully engineered an enzyme capable of cleaving the Si-C bond in siloxane compounds. sciencedaily.comchemistryworld.comthieme-connect.com Using the method of directed evolution, researchers modified a bacterial cytochrome P450 enzyme. sciencedaily.comthieme-connect.comnih.gov The final engineered "siloxane oxidase" does not cleave the Si-C bond directly. Instead, it catalyzes the oxidation of a methyl group on the siloxane molecule in two sequential steps. sciencedaily.com This transformation makes the Si-C bond more susceptible to breaking. sciencedaily.comthieme-connect.com While this research provides a proof-of-concept for the enzymatic degradation of siloxanes, it is important to note that this is a laboratory development. Naturally occurring organisms with this capability have not been identified in siloxane-rich environments. sciencedaily.com

Persistence and Environmental Fate in Various Compartments

The environmental fate of D5 is dictated by its distinct physical and chemical properties, namely its high volatility, low water solubility, and high octanol-water partition coefficient (log Kow). su.seoup.com These characteristics lead to different behaviors and persistence levels across air, water, and terrestrial compartments. D5 meets the regulatory screening criteria for being a very persistent (vP) and very bioaccumulative (vB) substance. service.gov.uk

Atmosphere : The atmosphere is the primary sink for D5 released from consumer products. oup.com Due to its high vapor pressure, it readily volatilizes from surfaces and aquatic systems. Its persistence in the air is relatively low, with an atmospheric half-life of approximately 3.5 to 7 days due to degradation by OH radicals. copernicus.org

Aquatic Systems : In water, the dominant removal mechanism is rapid volatilization to the atmosphere. su.se Hydrolysis is the main chemical degradation pathway, but it is a slow process with half-lives ranging from months to nearly a year in freshwater at neutral pH. su.seservice.gov.uk Due to its hydrophobicity, D5 that is not removed by volatilization will preferentially partition to suspended organic matter and ultimately to sediment.

Soil and Sediment : In unsaturated soils, D5 can undergo hydrolysis, with a half-life potentially as short as 12.6 days under favorable moisture conditions, followed by biodegradation of the resulting silanols. researchgate.net However, in water-saturated environments like aquatic sediments, D5 becomes strongly bound to organic carbon. This sorption limits its availability for degradation, making it exceptionally persistent. researchgate.net Degradation half-lives in aerobic and anaerobic sediments are estimated to be very long, ranging from several years to over a decade. su.seresearchgate.net

| Environmental Compartment | Primary Fate Process | Degradation Pathway | Degradation Half-Life | Source |

|---|---|---|---|---|

| Atmosphere | Long-range transport | Oxidation by OH radicals | 3.5 - 7 days | copernicus.org |

| Water | Volatilization, Partitioning to sediment | Hydrolysis | 64 - 315 days (pH and temp. dependent) | su.seservice.gov.uk |

| Soil (unsaturated) | Volatilization, Sorption | Hydrolysis followed by microbial degradation | ~12.6 days (hydrolysis under specific conditions) | researchgate.net |

| Sediment | Sorption, Burial | Very slow microbial degradation | >1200 - 3100 days | su.seresearchgate.net |

Sediment Persistence Studies

Sediments are recognized as a significant environmental sink for cyclic volatile methylsiloxanes (cVMS) due to their hydrophobic nature, which leads to partitioning from the water column to sediment. However, specific experimental studies determining the degradation half-life and persistence of Pentamethylcyclopentasiloxane (B1588019) in sediment are not extensively available in peer-reviewed literature. Much of the current understanding is derived from studies on structurally similar and commercially more prominent cVMS, such as Decamethylcyclopentasiloxane (D5).

General findings for cVMS indicate that their degradation in sediment is a slow process. The complex matrix of sediment, often characterized by anoxic conditions, can limit the microbial and chemical degradation pathways that are more active in other environmental compartments.

While direct data for Pentamethylcyclopentasiloxane is limited, research on related compounds provides insight into the expected behavior. For instance, studies on D5 suggest that it can persist in sediments for extended periods. The persistence is influenced by factors such as sediment composition, organic carbon content, microbial activity, and temperature.

Table 1: Sediment Persistence Data for Related Cyclic Volatile Methylsiloxanes

| Compound | Sediment Type | Half-life (t½) | Study Conditions | Reference |

| Decamethylcyclopentasiloxane (D5) | Freshwater | > 365 days | Laboratory microcosm, aerobic | Fackler et al. (1995) |

| Decamethylcyclopentasiloxane (D5) | Marine | > 1 year | Field study | Wang et al. (2013) |

Note: This table presents data for a related compound due to the lack of specific data for Pentamethylcyclopentasiloxane.

Atmospheric Transformation Product Identification

The primary removal mechanism for Pentamethylcyclopentasiloxane from the atmosphere is through gas-phase oxidation initiated by hydroxyl (OH) radicals. nih.gov The reaction with OH radicals leads to the formation of a variety of transformation products. The atmospheric lifetime of cVMS is typically on the order of days, preventing long-range transport and significant deposition in remote areas.

The oxidation of Pentamethylcyclopentasiloxane by OH radicals is expected to proceed via H-atom abstraction from one of the methyl groups, leading to the formation of a silicon-centered radical. This radical then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to a range of stable transformation products.

While a complete and experimentally verified list of all atmospheric transformation products of Pentamethylcyclopentasiloxane is not available, studies on similar cVMS, such as D5, and general principles of atmospheric chemistry allow for the prediction of likely products. nih.govcopernicus.org

Key Identified and Predicted Atmospheric Transformation Products:

Silanols: The most commonly identified transformation products of cVMS are silanols, formed by the replacement of a methyl group with a hydroxyl group. For Pentamethylcyclopentasiloxane, this would result in compounds such as Hydroxytetramethylcyclopentasiloxane.

Ring-Opened Products: The reaction with OH radicals can also lead to the cleavage of the siloxane ring, resulting in the formation of linear siloxanes and other oxygenated species.

Carbonyls: Further oxidation can lead to the formation of carbonyl compounds, such as formaldehyde (B43269), resulting from the degradation of the methyl groups.

Table 2: Potential Atmospheric Transformation Products of Pentamethylcyclopentasiloxane

| Precursor Compound | Proposed Transformation Product | Chemical Formula of Product | Formation Pathway |

| Pentamethylcyclopentasiloxane | Hydroxytetramethylcyclopentasiloxane | C4H14O6Si5 | OH radical-initiated oxidation (H-abstraction) |

| Pentamethylcyclopentasiloxane | Ring-opened linear siloxanes | Variable | OH radical-initiated oxidation (ring cleavage) |

| Pentamethylcyclopentasiloxane | Formaldehyde | CH2O | Oxidation of methyl groups |

Note: The transformation products listed are based on studies of related cVMS and theoretical reaction mechanisms, as specific experimental identification for Pentamethylcyclopentasiloxane is limited.

Further research is necessary to fully elucidate the complete range of atmospheric transformation products and their subsequent environmental fate. nih.gov

Advanced Analytical Methodologies for Pentamethylcyclopentasiloxane Characterization and Analysis

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and composition of Pentamethylcyclopentasiloxane (B1588019). These techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural identification of Pentamethylcyclopentasiloxane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of atoms. For organosilicon compounds, both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are particularly informative.

¹H NMR: Provides information on the hydrogen atoms within the methyl (CH₃) and silyl (B83357) (Si-H) groups. The chemical shifts and coupling patterns help confirm the presence and connectivity of these groups.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Structural Information Provided |

| ¹H (in CH₃) | 0.1 - 0.3 | Confirms the presence of methyl groups attached to silicon. |

| ¹H (in Si-H) | 4.5 - 5.0 | Confirms the presence of hydrogen atoms directly bonded to silicon. |

| ²⁹Si | -20 to -30 | Provides information on the silicon environment within the five-membered ring. |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in Pentamethylcyclopentasiloxane by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. This technique is valuable for confirming the structural integrity of the molecule.

Key characteristic absorption bands for Pentamethylcyclopentasiloxane include:

Si-O-Si Asymmetric Stretching: A strong, broad absorption band in the region of 1000–1100 cm⁻¹ is a hallmark of the siloxane backbone.

CH₃ Bending in Si-CH₃: A distinct peak around 1260 cm⁻¹ corresponds to the symmetric bending vibration of the methyl groups attached to the silicon atoms.

Si-H Stretching: A sharp absorption band typically appears in the 2100-2200 cm⁻¹ range, indicating the presence of the silicon-hydride bond.

C-H Stretching in CH₃: Absorptions in the 2950–2960 cm⁻¹ range are attributed to the asymmetric stretching of the C-H bonds in the methyl groups. thermofisher.com

| Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** | Significance |

| Si-O-Si Asymmetric Stretch | 1000 - 1100 | Confirms the presence of the siloxane ring structure. |

| CH₃ Symmetric Bend | ~1260 | Indicates methyl groups bonded to silicon. |

| Si-H Stretch | 2100 - 2200 | Confirms the presence of silicon-hydride functional groups. |

| C-H Asymmetric Stretch | 2950 - 2960 | Confirms the presence of methyl groups. thermofisher.com |

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top 10 nanometers of a material's surface. researchgate.netcarleton.edu In the context of Pentamethylcyclopentasiloxane, XPS is particularly valuable for studying its adsorption behavior on various substrates, such as metal surfaces. dntb.gov.ua

In a study of Pentamethylcyclopentasiloxane adsorption on a Palladium (Pd(100)) surface, high-resolution XPS was used to monitor the core-level binding energies of Si 2p, O 1s, and C 1s. dntb.gov.ua The analysis revealed that the molecule adsorbs molecularly at low temperatures (160 K) and undergoes decomposition upon heating. The binding energies provide a fingerprint of the chemical state of the elements on the surface. dntb.gov.ua

| Core Level | Binding Energy (eV) at 160 K on Pd(100) | Interpretation |

| Si 2p | 102.4 | Corresponds to silicon in the siloxane (O-Si-O) environment. dntb.gov.ua |

| O 1s | 532.4 | Corresponds to oxygen in the siloxane (Si-O-Si) environment. dntb.gov.ua |

| C 1s | 284.6 | Corresponds to carbon in the methyl (Si-CH₃) groups. dntb.gov.ua |

Data sourced from a study on the adsorption of Pentamethylcyclopentasiloxane on a Pd(100) surface. dntb.gov.ua

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Pentamethylcyclopentasiloxane from complex mixtures, assessing its purity, and analyzing potential degradation products or related polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for the purity assessment of volatile and semi-volatile compounds like Pentamethylcyclopentasiloxane. The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.

This method is highly effective for:

Purity Assessment: GC-MS can confirm the purity of Pentamethylcyclopentasiloxane, with levels often exceeding 98%.

Impurity Identification: It can detect and identify trace impurities, such as other cyclic siloxanes (e.g., decamethylcyclopentasiloxane) or linear siloxane byproducts. doria.fi Careful method development is crucial to avoid co-elution with similar compounds to prevent false positives.

Degradation Analysis: The technique is used to monitor for degradation products that may form under various environmental or process conditions. doria.fi Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS for the analysis of low molecular weight degradation products in aqueous samples. researchgate.net

| Analytical Target | GC-MS Application | Typical Findings |

| Purity | Quantifies the main compound peak area relative to total peak areas. | Purity levels >98% can be confirmed. |

| Impurities | Separates and identifies other siloxane species. | Detection of linear siloxanes or other cyclic siloxanes (e.g., D3, D4). doria.fi |

| Degradation Products | Identifies smaller molecules resulting from ring-opening or side-chain reactions. | Analysis of volatile degradation products in various matrices. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. polymersolutions.com While GC-MS is often preferred for the direct analysis of the volatile Pentamethylcyclopentasiloxane molecule, HPLC is invaluable for the characterization of non-volatile materials and polymers derived from it. polymersolutions.comresearchgate.net

The application of HPLC in this context often involves:

Analysis of Polymerization Products: When Pentamethylcyclopentasiloxane is used as a monomer or reagent in polymerization reactions (e.g., to create cyclolinear polysiloxanes), HPLC, particularly Size-Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the resulting polymers. researchgate.net

Separation of Oligomers: HPLC can be used to separate lower molecular weight oligomers formed during polymerization or degradation processes. researchgate.net

Analysis in Complex Matrices: HPLC with detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed to detect and quantify siloxanes in complex, non-volatile matrices where GC is not suitable. doria.finih.gov

| HPLC Mode | Application | Information Obtained |

| Size-Exclusion Chromatography (SEC) | Characterization of polymers synthesized from Pentamethylcyclopentasiloxane. | Molecular weight averages and molecular weight distribution. researchgate.net |

| Reversed-Phase HPLC (RP-HPLC) | Separation of siloxane mixtures or analysis in complex samples. | Quantification of individual components, including isomers or degradation products. doria.fi |

| Liquid Chromatography at Critical Conditions (LCCC) | Separation of polymers based on functionality rather than size. | Characterization of end-groups or chemical composition distribution in functional polymers. nih.gov |

Thermal Analysis Techniques for Material Properties Assessment

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For Pentamethylcyclopentasiloxane and its polymeric derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating material properties.

Thermogravimetric Analysis (TGA) is a technique that monitors the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. nih.gov It is a primary method for determining the thermal stability and decomposition profile of materials. primescholars.com

For siloxane-based materials, the degradation pathway is highly dependent on the atmosphere. In an inert atmosphere like nitrogen, polysiloxanes typically degrade in a single weight-loss step at high temperatures. primescholars.com This process involves depolymerization through the scission of Si-O bonds, leading to the formation of volatile, low-molecular-weight cyclic oligomers. primescholars.comgla.ac.uk For siloxane elastomers, the temperature for a 5% weight loss in an argon atmosphere can be around 420°C, with 10% weight loss occurring near 460°C. researchgate.net Conversely, thermal degradation in the presence of oxygen follows a more complex, multi-step radical mechanism that occurs at lower temperatures and may involve the formation of products like carbon monoxide, water, and formaldehyde (B43269) alongside cyclic oligomers. primescholars.com The thermal stability of silicone resins can be exceptionally high, with some specialized formulations showing a 5% weight loss temperature (Td5) as high as 606°C in nitrogen. rsc.org

Table 1: Representative TGA Data for Thermal Decomposition of Siloxane-Based Materials

| Material Type | Atmosphere | Temperature for 5% Weight Loss (Td5) | Temperature for 10% Weight Loss (Td10) | Primary Degradation Products |

| Polydimethylsiloxane (B3030410) (PDMS) | Nitrogen | ~400 - 450 °C | ~450 - 500 °C | Cyclic Oligomers |

| Siloxane Elastomer | Air | ~380 °C | ~440 °C | Cyclic Oligomers, Oxidation Products |

| Siloxane Elastomer | Argon | ~420 °C | ~460 °C | Cyclic Oligomers |

| High-Stability Silicone Resin | Nitrogen | ~606 °C | >650 °C | Cyclic Oligomers, Char Residue |

Note: Data is illustrative of the general thermal behavior of siloxane materials as reported in the literature. researchgate.netrsc.orgmdpi.com

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It is used to detect and quantify thermal transitions such as glass transitions (Tg), crystallization (Tc), and melting (Tm). technologynetworks.com

Polysiloxanes are known for their very low glass transition temperatures, a consequence of the high flexibility of the Si-O backbone. oup.com The Tg for high molecular weight polydimethylsiloxane (PDMS) is approximately -120°C. oup.com While specific DSC data for Pentamethylcyclopentasiloxane is not widely published, studies on the closely related compound Octamethylcyclotetrasiloxane (D4) provide an excellent model for the phase behavior of cyclic siloxanes. A detailed study of D4 revealed a solid-state phase transition occurring between 236–238 K (-37 to -35°C) upon cooling and 240–242 K (-33 to -31°C) upon heating. nih.gov This transition, which involves a conformational change of the cyclosiloxane ring from a boat-saddle to a chair form, is characterized by a distinct enthalpy change. nih.gov Such analyses are critical for understanding the low-temperature properties and crystalline behavior of these compounds.

Table 2: Phase Transition Temperatures for Octamethylcyclotetrasiloxane (D4) by DSC

| Transition Type | Temperature on Heating | Temperature on Cooling | Enthalpy of Transition |

| Solid-Solid Phase Transition | 240 - 242 K (-33 to -31°C) | 236 - 238 K (-37 to -35°C) | -1.04 kcal/mol |

| Melting | >290 K (>17°C) | Not Applicable | Not Reported |

Data sourced from a study on high-purity Octamethylcyclotetrasiloxane (D4), a structural analog of Pentamethylcyclopentasiloxane. nih.gov

Microscopy and Imaging for Morphological Studies

Electron microscopy techniques are essential for studying the morphology and microstructure of materials. For a liquid compound like Pentamethylcyclopentasiloxane, these methods are most relevant for analyzing materials in which it is a component, such as emulsions, composites, or surface coatings, or for studying the polymers derived from it.

Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. psu.edu The signals derived from the electron-sample interactions provide detailed information about surface topography and morphology. oup.com In the context of siloxane-based materials, SEM is used to study the composite morphology of silicone elastomers reinforced with fillers like silica (B1680970) particles. oup.com It can reveal how different components are distributed and how surface treatments or additives affect the surface texture. For instance, SEM has been used to show how ion bombardment can induce cracking or buckling on a PDMS surface due to the formation of a hardened outer layer. researchgate.net Furthermore, Environmental Scanning Electron Microscopy (ESEM) is a specialized form of SEM that allows for the imaging of wet or insulating samples without the need for conductive coatings, which is particularly useful for studying materials in their native state. nih.gov

Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM and is used to investigate the internal microstructure of materials. A beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the transmitted electrons, revealing details about the sample's internal composition and crystal structure. For polysiloxane-based materials, TEM is a critical tool for characterizing the size, shape, and distribution of nanoparticles within a polymer matrix. researchgate.net It can also be used to visualize the structure of collapsed polysiloxane monolayers, providing insights into the mechanisms of layer growth and organization at the nanoscale. acs.org

Advanced Speciation Studies in Complex Matrices

Speciation analysis involves identifying and quantifying the different chemical forms of an element or compound within a sample. For cyclic volatile methylsiloxanes (cVMS), including Pentamethylcyclopentasiloxane, speciation is critical for environmental monitoring, industrial process control, and assessing biological samples, as different siloxane species have varying properties and impacts. eurofinsus.comnih.gov

The primary analytical technique for siloxane speciation is Gas Chromatography (GC) coupled to a selective detector, most commonly a Mass Spectrometer (MS). nih.govfrontiersin.org This combination allows for the effective separation of volatile and semi-volatile siloxanes from a complex matrix, followed by their specific identification and quantification.

Several sample preparation and introduction techniques are employed to enhance sensitivity and accuracy. Solid-phase microextraction (SPME), particularly with headspace analysis, is a rapid and efficient method for extracting siloxanes from water samples. frontiersin.org For industrial streams like petroleum products, direct injection GC-MS can be used to quantify cyclic siloxanes. nih.gov These methods are capable of achieving low detection limits, making them suitable for trace-level analysis.

Table 3: Analytical Performance for Siloxane Speciation in Liquid Samples by GC-MS

| Compound Class | Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) |

| Cyclic Siloxanes (D4-D6) | GC-MS | Gasoline | 24 - 69 µg/kg (LOD) |

| Various Siloxanes | HS-SPME-GC-MS/MS | Drinking Water | 0.002 - 0.005 µg/L (LOQ) |

| Silicone Species | Microwave Digestion-GC | Serum | < 0.5 µg of Si/mL (LOD) |

Data compiled from studies on the speciation of siloxanes in various complex matrices. nih.govfrontiersin.orgnih.gov

Comparative Academic Investigations with Other Cyclic Siloxanes

Structural and Reactivity Comparisons with Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5)

The fundamental differences in the molecular structure of Pentamethylcyclopentasiloxane (B1588019), D4, and D5 lead to significant variations in their chemical reactivity and physical properties. Pentamethylcyclopentasiloxane possesses four methyl groups and one hydrogen atom attached to the five silicon atoms of its ring, whereas D4 and D5 are fully methylated cyclic siloxanes with four and five repeating dimethylsiloxane units, respectively. toxhub-consulting.com

Structurally, the Si-O-Si bond angle in siloxane backbones is highly flexible, averaging around 143°, which contributes to the high mobility of the polymer chains derived from them. researchgate.net However, the ring size and strain are critical factors influencing reactivity. D4, being a tetramer, exhibits higher ring strain compared to the pentamer D5, making it more susceptible to ring-opening reactions. gelest.comuni-rostock.de This difference in ring strain is a key determinant in their polymerization kinetics.

The most notable distinction of Pentamethylcyclopentasiloxane is its Si-H bond, which serves as a reactive site for a variety of chemical transformations not possible with D4 or D5. This includes hydrosilylation, oxidation, and other reactions that allow it to be used as a versatile building block for functionalized polymers and networks. vt.edu In terms of environmental fate, a point of comparison for reactivity is the atmospheric reaction with hydroxyl radicals. The half-lives for D4 and D5 are approximately 16 and 10 days, respectively, indicating their relative persistence in the atmosphere. mst.dk

Table 1: Structural and Physical Property Comparison

| Property | Pentamethylcyclopentasiloxane | Octamethylcyclotetrasiloxane (D4) | Decamethylcyclopentasiloxane (D5) |

| Molecular Formula | C₅H₂₀O₅Si₅ | C₈H₂₄O₄Si₄ | C₁₀H₃₀O₅Si₅ |

| Molecular Weight | 300.64 g/mol sigmaaldrich.com | 296.62 g/mol | 370.77 g/mol nih.gov |

| Ring Size (Atoms) | 10 (5 Si, 5 O) | 8 (4 Si, 4 O) | 10 (5 Si, 5 O) |

| Boiling Point | 54 °C @ 10 mmHg chemicalbook.com | 175-176 °C | 210 °C |

| Density | 0.992 g/mL at 25 °C sigmaaldrich.com | 0.956 g/mL at 25 °C | 0.958 g/mL at 25 °C |

| Key Structural Feature | Contains one Si-H bond | Fully methylated tetramer | Fully methylated pentamer |

Polymerization Behavior Across Cyclic Siloxane Homologs

The primary method for converting cyclic siloxanes into high-molecular-weight linear polymers is ring-opening polymerization (ROP). gelest.com This process can be initiated by either anionic or cationic catalysts, which cleave the Si-O bonds in the monomer ring and reform them to build the polymer chain. gelest.comnih.gov

The rate of polymerization is strongly influenced by the ring strain of the cyclic monomer. Cyclotrisiloxanes (D3), with their high ring strain, polymerize significantly faster than cyclotetrasiloxanes like D4. gelest.com In turn, D4 generally polymerizes faster than D5 due to its comparatively higher ring strain. uni-rostock.de The polymerization is an equilibrium reaction, establishing a balance between the cyclic monomers and linear polymer chains. gelest.com By controlling reaction conditions, this equilibrium can be manipulated to achieve the desired molecular weight and polymer yield.

Pentamethylcyclopentasiloxane can also undergo ROP to form poly(pentamethylcyclopentasiloxane). smolecule.comgoogle.com However, its polymerization can proceed through alternative pathways that leverage the reactivity of the Si-H bond. For instance, it can be polymerized via oxidation with water in the presence of a platinum catalyst, followed by the polycondensation of the resulting Si-OH groups. google.com This offers a distinct synthetic route compared to the standard ROP of D4 and D5.

Differential Mechanistic Insights in Chemical Transformations

The mechanisms for transforming these cyclic siloxanes are diverse and depend on the initiator and the specific structure of the monomer.